

Spectroscopic Profile of 5-Bromobenzo[d]isothiazole-3-carboxylic acid: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 5-Bromobenzo[d]isothiazole-3-carboxylic acid

Cat. No.: B1287050

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic characteristics of **5-Bromobenzo[d]isothiazole-3-carboxylic acid** (CAS No. 677304-78-8).^[1] Due to the limited availability of published experimental spectra for this specific compound, this document presents predicted data based on established spectroscopic principles and data from analogous structures. It also outlines detailed experimental protocols for acquiring such data and a general workflow for its synthesis and characterization.

Compound Overview

5-Bromobenzo[d]isothiazole-3-carboxylic acid is a heterocyclic compound featuring a benzisothiazole core, substituted with a bromine atom on the benzene ring and a carboxylic acid group on the isothiazole ring. Its molecular formula is C₈H₄BrNO₂S, with a molecular weight of approximately 258.09 g/mol .^[1] Such structures are of interest in medicinal chemistry and materials science due to their diverse biological activities and electronic properties.

Predicted Spectroscopic Data

The following tables summarize the expected spectroscopic data for **5-Bromobenzo[d]isothiazole-3-carboxylic acid**. These predictions are derived from the

analysis of its functional groups and structural motifs.

Table 1: Predicted ^1H NMR Data

Solvent: DMSO-d₆

Chemical Shift (δ , ppm)	Multiplicity	Number of Protons	Assignment
~13.0 - 14.0	Singlet (broad)	1H	Carboxylic acid (-COOH)
~8.2 - 8.5	Multiplet	1H	Aromatic Proton (ortho to Br)
~7.8 - 8.1	Multiplet	1H	Aromatic Proton

| ~7.6 - 7.8 | Multiplet | 1H | Aromatic Proton |

Table 2: Predicted ^{13}C NMR Data

Solvent: DMSO-d₆

Chemical Shift (δ , ppm)	Carbon Type	Assignment
~165-175	Quaternary	Carboxylic acid (-COOH)
~150-160	Quaternary	C3 of isothiazole ring
~120-140	Tertiary & Quaternary	Aromatic and isothiazole ring carbons

| ~115-125 | Quaternary | Carbon bearing bromine (C-Br) |

Table 3: Predicted FT-IR Data

Wavenumber (cm ⁻¹)	Intensity	Vibration Type	Functional Group
2500-3300	Broad, Strong	O-H stretch	Carboxylic Acid
1680-1720	Strong	C=O stretch	Carboxylic Acid
1550-1600	Medium	C=C stretch	Aromatic Ring
1210-1320	Medium	C-O stretch	Carboxylic Acid
1000-1100	Medium	C-Br stretch	Aryl Halide
910-950	Broad, Medium	O-H bend	Carboxylic Acid

Table 4: Predicted Mass Spectrometry Data

m/z Value	Relative Abundance	Assignment
257 / 259	~1:1 ratio	[M] ⁺ Molecular ion peak (due to ⁷⁹ Br and ⁸¹ Br isotopes)
213 / 215	Variable	[M-COOH] ⁺ Fragment
178	Variable	[M-Br] ⁺ Fragment

Experimental Protocols

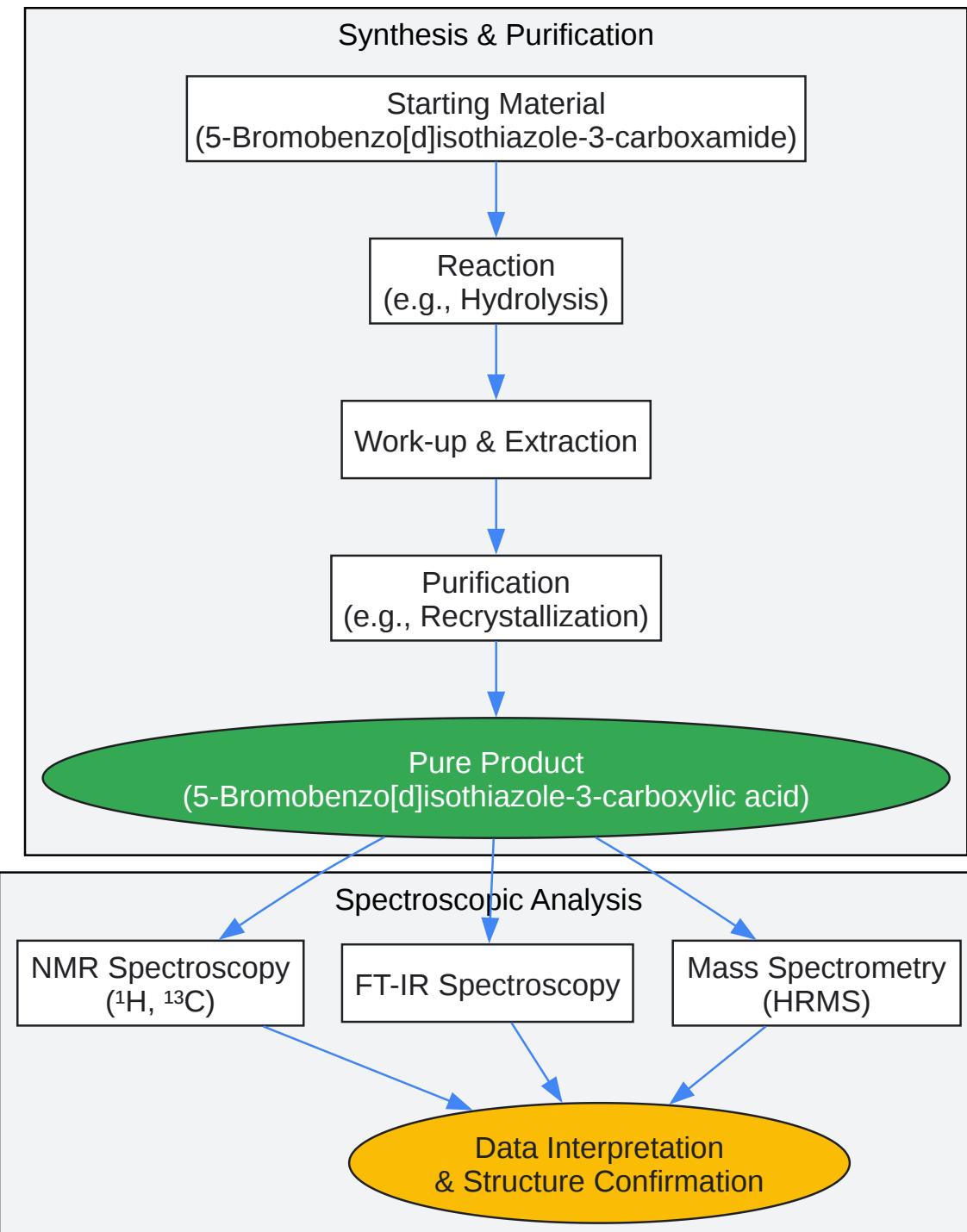
The following sections describe generalized protocols for the synthesis and spectroscopic analysis of **5-Bromobenzo[d]isothiazole-3-carboxylic acid**.

Synthesis Protocol

A plausible synthetic route involves the hydrolysis of the corresponding amide, 5-Bromobenzo[d]isothiazole-3-carboxamide. This method is adapted from procedures for similar isothiazole carboxylic acids.[\[2\]](#)

- Reaction Setup: To a stirred suspension of 5-Bromobenzo[d]isothiazole-3-carboxamide (1.0 eq.) in trifluoroacetic acid (TFA), cool the mixture to 0 °C in an ice bath.

- Reagent Addition: Add sodium nitrite (NaNO_2) (4.0 eq.) portion-wise to the cooled suspension.
- Reaction Monitoring: Stir the reaction mixture at 0 °C and monitor the consumption of the starting material using Thin-Layer Chromatography (TLC).
- Work-up: Once the reaction is complete, pour the mixture into ice water.
- Extraction: Extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate or tert-butyl methyl ether).
- Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product. Further purification can be achieved by recrystallization.


Spectroscopic Analysis Protocols

- Nuclear Magnetic Resonance (NMR) Spectroscopy:
 - Prepare a sample by dissolving 5-10 mg of the compound in approximately 0.7 mL of a deuterated solvent (e.g., DMSO-d_6 or CDCl_3) in an NMR tube.
 - Acquire ^1H and ^{13}C NMR spectra on a 400 MHz or higher field NMR spectrometer.
 - Process the acquired Free Induction Decay (FID) data with appropriate software to obtain the final spectra. Chemical shifts are reported in parts per million (ppm) relative to a tetramethylsilane (TMS) internal standard.
- Fourier-Transform Infrared (FT-IR) Spectroscopy:
 - For solid samples, the Attenuated Total Reflectance (ATR) technique is commonly used. Place a small amount of the dry sample directly onto the ATR crystal.
 - Apply pressure to ensure good contact between the sample and the crystal.
 - Record the spectrum, typically in the range of 4000-400 cm^{-1} . A background spectrum of the clean, empty crystal should be recorded and automatically subtracted from the sample spectrum.

- Mass Spectrometry (MS):
 - For Electrospray Ionization (ESI), dissolve a small amount of the sample in a suitable solvent (e.g., methanol or acetonitrile).
 - Infuse the solution directly into the ESI source or inject it via a liquid chromatography (LC) system.
 - Acquire the mass spectrum in both positive and negative ion modes to observe the molecular ion ($[M+H]^+$ or $[M-H]^-$) and characteristic fragments. High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition.

Visualization of Experimental Workflow

The following diagram illustrates a typical workflow for the synthesis and subsequent characterization of a target compound like **5-Bromobenzo[d]isothiazole-3-carboxylic acid**.

[Click to download full resolution via product page](#)

Workflow for Synthesis and Spectroscopic Characterization.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. chemscene.com [chemscene.com]
- 2. Synthesis of 3-Bromo-4-phenylisothiazole-5-carboxylic Acid and 3-Bromoisothiazole-5-carboxylic Acid [mdpi.com]
- To cite this document: BenchChem. [Spectroscopic Profile of 5-Bromobenzo[d]isothiazole-3-carboxylic acid: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1287050#spectroscopic-data-for-5-bromobenzo-d-isothiazole-3-carboxylic-acid>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com

